molecular formula C24H17NO3 B1498654 NAPHTHOL AS BENZOATE CAS No. 95490-30-5

NAPHTHOL AS BENZOATE

Cat. No.: B1498654
CAS No.: 95490-30-5
M. Wt: 367.4 g/mol
InChI Key: ADTBJFVXCOYHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthol AS Benzoate (CAS 95490-30-5) is a synthetic organic compound with the molecular formula C 24 H 17 NO 3 and a molecular weight of 367.4 g/mol . This chemical is valued in industrial research primarily for its role as a versatile red coloring agent. Its key applications include the dyeing of cotton and other cellulosic fibers in the textile industry, where it provides vibrant and durable coloration . Furthermore, it is an important intermediate in the production of organic pigments, contributing to a wide spectrum of colored products, and is employed in the formulation of paints and inks to provide a stable red hue . Beyond its pigment-related uses, the compound's molecular structure, which features a naphthalene core, makes it a subject of interest in synthetic chemistry research. For instance, its phenol ester functional group is relevant in studies exploring novel catalytic reactions, such as the copper-catalyzed oxidative esterification of phenols . Researchers should note that while it is generally considered to have low toxicity, standard safety precautions should be followed. High exposure levels may cause irritation to the skin, eyes, and respiratory system, and it is recommended to store the compound at -20°C . This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95490-30-5

Molecular Formula

C24H17NO3

Molecular Weight

367.4 g/mol

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] benzoate

InChI

InChI=1S/C24H17NO3/c26-23(25-20-13-5-2-6-14-20)21-15-18-11-7-8-12-19(18)16-22(21)28-24(27)17-9-3-1-4-10-17/h1-16H,(H,25,26)

InChI Key

ADTBJFVXCOYHAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4

Pictograms

Environmental Hazard

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Naphthyl Benzoate Esters

Esterification Methodologies

The formation of the ester bond in naphthyl benzoates can be achieved through several distinct chemical strategies, each with its own set of principles, advantages, and limitations. The choice of method often depends on factors such as substrate reactivity, desired purity, scalability, and environmental considerations.

Acid-Catalyzed Esterification Principles and Optimization

Acid-catalyzed esterification, a classic and widely used method, involves the reaction of a naphthol with a benzoic acid in the presence of a strong acid catalyst. The mechanism hinges on the protonation of the carboxylic acid's carbonyl group, which significantly increases its electrophilicity. The hydroxyl group of the naphthol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule yields the desired naphthyl benzoate (B1203000) ester.

Commonly employed acid catalysts include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side by removing the water formed during the reaction. nih.gov

Optimization of Acid-Catalyzed Esterification:

Optimization of this process involves careful consideration of several parameters to maximize yield and purity while minimizing reaction time and by-product formation. nih.gov Key variables include the choice and concentration of the acid catalyst, the molar ratio of reactants, reaction temperature, and the method of water removal. nih.gov For instance, using an excess of one reactant can shift the equilibrium to favor ester formation. nih.gov The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, is an area of increasing interest as they can simplify product purification and catalyst recovery, enhancing the process's green credentials. evitachem.com

Table 1: Comparison of Catalysts in Acid-Catalyzed Esterification

Catalyst Key Features Advantages Disadvantages
Sulfuric Acid Strong mineral acid, homogenous catalyst. High catalytic activity, low cost. Corrosive, difficult to remove from the product, can lead to side reactions like sulfonation. nih.gov
Hydrochloric Acid Strong mineral acid, homogenous catalyst. Effective catalyst. Volatile and corrosive.
p-Toluenesulfonic acid Solid organic acid, homogenous catalyst. evitachem.com Less corrosive than mineral acids, effective catalyst. Can be challenging to remove completely.
Solid Acid Catalysts (e.g., Zeolites) Heterogeneous catalysts. evitachem.com Easily separable, reusable, often more selective, environmentally benign. evitachem.com Can have lower activity compared to homogenous catalysts, potential for pore diffusion limitations.

Base-Catalyzed Esterification Approaches (e.g., Schotten-Baumann Reaction)

Base-catalyzed methods provide an alternative route to naphthyl benzoates, often under milder conditions than their acid-catalyzed counterparts. The most prominent example is the Schotten-Baumann reaction. egyankosh.ac.in This method typically employs a more reactive acylating agent, such as benzoyl chloride, instead of benzoic acid. egyankosh.ac.in The reaction is conducted in the presence of an aqueous base, commonly sodium hydroxide (B78521). egyankosh.ac.in

The mechanism involves the deprotonation of the naphthol by the base to form a more nucleophilic naphthoxide ion. This ion then readily attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the ester and a chloride ion. The base also serves to neutralize the hydrochloric acid by-product, preventing it from protonating the starting materials or the product. egyankosh.ac.in Pyridine (B92270) can also be used as a base, where it can also act as a nucleophilic catalyst.

Table 2: Key Features of the Schotten-Baumann Reaction for Naphthyl Benzoate Synthesis

Feature Description
Reactants Naphthol and Benzoyl Chloride. egyankosh.ac.in
Base Typically aqueous Sodium Hydroxide or Pyridine. egyankosh.ac.in
Solvent System Often a two-phase system (e.g., water and an organic solvent like dichloromethane). egyankosh.ac.in
Conditions Generally mild, often at or below room temperature.
Advantages High yields, fast reaction rates, suitable for acid-sensitive substrates.
Limitations Requires the use of a more expensive and reactive acylating agent (benzoyl chloride), potential for hydrolysis of the acyl chloride.

Enzymatic Esterification and Biocatalytic Routes

In the pursuit of greener and more sustainable synthetic methods, enzymatic esterification has emerged as a powerful alternative. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze ester synthesis in non-aqueous environments. nih.govmdpi.com These biocatalysts offer high chemo-, regio-, and enantioselectivity under mild reaction conditions, often at room temperature and neutral pH. mdpi.comresearchgate.net

The enzymatic synthesis of naphthyl esters involves the direct reaction of a naphthol with a benzoic acid or through transesterification with a benzoate ester. The enzyme's active site facilitates the ester bond formation. Immobilizing the lipase (B570770) on a solid support can enhance its stability and allows for easy recovery and reuse, making the process more economically viable. nih.gov For example, lipases from Candida rugosa and Candida antarctica (CAL-B) have shown effectiveness in synthesizing various esters. mdpi.com

Challenges in enzymatic esterification include the potential for enzyme inhibition by substrates or products, and the need to control the water content in the reaction medium, as excess water can promote the reverse hydrolysis reaction. researchgate.net

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), represents a significant advancement in solvent-free synthesis. chemistrydocs.comresearchgate.net This technique can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-based methods. cardiff.ac.uk

The solvent-free synthesis of esters, including naphthyl esters, can be achieved by grinding the reactants (a naphthol and a benzoic acid or its derivative) together, sometimes with a catalytic amount of an acid or base. researchgate.net The mechanical energy facilitates the intimate mixing of reactants and can overcome activation energy barriers. Research has demonstrated the feasibility of mechanochemical esterification for various substrates, highlighting its potential as a green and efficient synthetic route. chemistrydocs.com While specific examples for Naphthol AS benzoate are not prevalent, the general principles are applicable. For instance, some studies have shown the direct amidation of esters via ball milling, a related transformation. cardiff.ac.uk

Industrial Scale-Up and Efficiency Considerations

Scaling up the synthesis of naphthyl benzoates from the laboratory to an industrial scale presents several challenges. Key considerations include process safety, cost-effectiveness, product consistency, and waste management. Continuous flow reactors are increasingly being adopted for industrial-scale esterification. They offer better control over reaction parameters such as temperature and pressure, leading to improved yield and safety compared to traditional batch reactors.

Catalyst selection is also critical for industrial applications. The use of recoverable and reusable catalysts, such as solid acids or immobilized enzymes, is highly desirable to reduce costs and environmental impact. For example, in the production of related carbamate (B1207046) derivatives, anion exchange resins have been used as catalysts in continuous flow systems, which simplifies product purification and allows for catalyst regeneration. Efficient removal of by-products, such as water in acid-catalyzed esterification, is also a crucial factor for driving the reaction to completion and achieving high yields on an industrial scale.

Advanced Synthetic Modifications and Derivatization Pathways

Beyond the initial synthesis, this compound and related naphthyl esters can serve as versatile platforms for further chemical modifications to generate a diverse range of functionalized molecules. These derivatization pathways are crucial for fine-tuning the properties of the final compounds for specific applications.

One major area of focus is the C-H functionalization of the naphthyl ring. rsc.orgacs.org This allows for the direct introduction of new substituents onto the aromatic core without the need for pre-functionalized starting materials. For example, rhodium-catalyzed enantioselective dearomatization of 1-aryl-2-naphthols with internal alkynes has been developed to produce highly enantioenriched spirocyclic enones. acs.org Gold-catalyzed regiodivergent C-H functionalization of naphthols with α-aryl-α-diazoesters has also been reported, enabling the selective introduction of functional groups at different positions on the naphthyl ring. rsc.org

Another approach to derivatization is through electrophilic substitution reactions on the aromatic rings, such as nitration, halogenation, and sulfonation, leading to a variety of substituted derivatives. evitachem.com The ester group itself can also be a site for chemical transformation. For instance, hydrolysis of the ester bond under acidic or basic conditions regenerates the naphthol and benzoic acid, which can be useful for deprotection strategies in multi-step syntheses. Furthermore, the ester can be reduced to the corresponding alcohol using powerful reducing agents. evitachem.com These derivatization strategies significantly expand the chemical space accessible from this compound, paving the way for the development of new dyes, materials, and biologically active compounds.

Synthesis of Substituted Naphthyl Benzoates

The primary methods for synthesizing naphthyl benzoates involve the esterification of a naphthol derivative with a benzoic acid derivative. Key synthetic routes include:

Acid-Catalyzed Esterification: This is a direct and common method where a naphthol reacts with benzoic acid, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). evitachem.com The reaction is usually conducted under reflux conditions to drive the equilibrium towards the formation of the ester. Industrial adaptations of this method may employ solid acid catalysts, such as zeolites, to simplify catalyst separation and recycling, or utilize continuous flow reactors to improve yield and reaction time. evitachem.com

Schotten-Baumann Reaction: This method involves the reaction of a naphthol with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine. egyankosh.ac.in The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion under relatively mild conditions. egyankosh.ac.in This approach is particularly useful for preventing side reactions and is often preferred for its efficiency.

Ester-Mediated Nucleophilic Aromatic Substitution: For more complex substituted naphthyl benzoates, advanced synthetic strategies are employed. One such method is the ester-mediated nucleophilic aromatic substitution, which allows for the construction of the naphthyl skeleton with high regioselectivity. This can involve the use of Grignard reagents to displace groups like methoxy (B1213986) groups on aromatic esters, enabling the synthesis of specifically substituted naphthyl benzoate derivatives.

Fly Ash-Catalyzed Synthesis: An environmentally benign approach involves the use of fly ash as a catalyst in an aqueous medium for the esterification of 6-substituted ω-bromo-2-naphthyl ketones with sodium benzoate to produce 6-substituted 2-naphthacyl benzoates. niscpr.res.in

The choice of synthetic method often depends on the desired substitution pattern, the scale of the reaction, and considerations for green chemistry. For instance, the synthesis of 4-hydroxy-2-methylnaphthyl benzoate can be achieved through the esterification of 4-hydroxy-2-methylnaphthoic acid with benzyl (B1604629) alcohol using an acid catalyst, or by reacting 4-hydroxy-2-methylnaphthalene with benzoyl chloride. ontosight.ai

Table 1: Comparison of Synthetic Methods for Naphthyl Benzoates

Method Reactants Catalyst/Reagent Conditions Advantages Disadvantages
Acid-Catalyzed Esterification Naphthol, Benzoic Acid H₂SO₄ or HCl Reflux Simple, direct Reversible, may require excess reactant
Schotten-Baumann Reaction Naphthol, Benzoyl Chloride NaOH or Pyridine Mild, often room temp. High yield, irreversible Benzoyl chloride is lachrymatory
Ester-Mediated Nu- Aromatic Sub. Substituted Naphthoate, Grignard Reagent - Anhydrous, low temp. High regioselectivity Specialized, requires Grignard reagents
Fly Ash-Catalyzed Esterification ω-bromo-2-naphthyl ketone, Sodium Benzoate Fly ash-water Aqueous medium Greener, good yields Specific to certain substrates

Formation of Complex Conjugates and Polymeric Structures

Naphthol AS colorants, which are structurally related to this compound, can be used as dispersion synergists in non-aqueous pigment dispersions. google.com They can be combined with polymeric dispersants to enhance the stability of pigment dispersions. google.com The polymeric dispersants can have various architectures, including linear, comb/branched, star, and dendrimeric structures. google.com

Furthermore, the synthesis of coordination polymers has been explored using benzoate ligands. For instance, lead(II)-based coordination polymers have been synthesized using dicarboxylic acids and other ligands, resulting in one-, two-, and three-dimensional structures. acs.org These structures are often stabilized by intermolecular interactions like hydrogen bonding and π-π stacking. acs.org While not directly involving this compound, these studies demonstrate the potential for benzoate moieties to be incorporated into complex polymeric frameworks.

Naphthyl Benzoates as Precursors and Intermediates in Organic Synthesis

Naphthyl benzoates are valuable precursors and intermediates in the synthesis of a wide range of organic molecules. evitachem.com

Dyes and Pigments: Due to their chromophoric nature, naphthyl benzoates are used in the synthesis of various dyes. ontosight.ai Naphthol AS derivatives, for example, are a well-known class of compounds used in the production of azo dyes. google.com

Pharmaceuticals: The naphthyl benzoate scaffold is found in molecules with potential biological activity. ontosight.ai They can serve as intermediates in the synthesis of more complex drug candidates. ontosight.ai For example, they have been investigated for their potential in drug formulations due to the stability of the ester linkage.

Agrochemicals: These compounds are also involved in the development of pesticides and herbicides.

Fries Rearrangement: 1-Naphthyl benzoate can undergo a Fries rearrangement to produce hydroxylated aromatic ketones like 2-Benzoyl-1-naphthol, which are themselves useful synthetic intermediates. evitachem.com

Hydrolysis: The ester bond in naphthyl benzoates can be hydrolyzed under acidic or basic conditions to yield the corresponding naphthol and benzoic acid. This reaction is fundamental to their role as protecting groups in multi-step syntheses.

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride. evitachem.com

Electrophilic Substitution: The aromatic rings of naphthyl benzoates can undergo electrophilic substitution reactions such as nitration and halogenation, allowing for further functionalization. evitachem.com

Mechanistic Investigations of Ester Formation

Understanding the reaction mechanisms involved in the formation of naphthyl benzoate esters is crucial for optimizing reaction conditions and improving the efficiency of synthetic protocols.

Elucidation of Reaction Pathway Intermediates

The classical acid-catalyzed esterification (Fischer esterification) of a naphthol with benzoic acid proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the naphthol. This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which then deprotonates to yield the final naphthyl benzoate ester and regenerate the acid catalyst.

In the Schotten-Baumann reaction, the mechanism involves the formation of a more reactive acylating agent. The base deprotonates the naphthol to form a more nucleophilic naphthoxide ion. Benzoyl chloride, being a highly reactive acyl chloride, is then readily attacked by the naphthoxide to form the ester. egyankosh.ac.in

Interestingly, studies on the solvent-free benzoylation of naphthol have suggested the formation of an inclusion complex between the naphthol and its benzoate product as an intermediate. rsc.org This was observed through IR spectral monitoring, indicating that the reaction may not follow a simple direct pathway in the solid state.

Role of Catalysts and Reaction Conditions in Selectivity and Yield

Catalysts and reaction conditions play a pivotal role in determining the selectivity and yield of naphthyl benzoate synthesis.

Catalysts:

Acid Catalysts: In Fischer esterification, strong acids like H₂SO₄ and HCl are effective. The concentration of the catalyst is a key parameter to optimize. Solid acid catalysts like zeolites offer the advantage of easier separation and reusability, aligning with principles of green chemistry. evitachem.com

Base Catalysts: In the Schotten-Baumann reaction, the choice and amount of base (e.g., NaOH, pyridine) are critical. egyankosh.ac.in The base must be strong enough to deprotonate the naphthol but not so strong as to cause significant hydrolysis of the benzoyl chloride or the resulting ester.

Enzymatic Catalysts: Lipases, such as Candida antarctica Lipase B, can be used for the eco-friendly synthesis of naphthyl benzoates. These enzymatic methods can offer high yields and allow for catalyst recycling, though they may be more sensitive to reaction conditions.

Phase Transfer Catalysts: In some systems, phase transfer catalysts can be employed to facilitate the reaction between reactants in different phases.

Reaction Conditions:

Temperature: Temperature significantly influences the reaction rate. For acid-catalyzed esterification, reflux temperatures are common to drive the reaction forward. However, in the Schotten-Baumann reaction, lower temperatures are often preferred to minimize the hydrolysis of benzoyl chloride. An increase in temperature can also lead to side reactions like dibenzoylation.

Solvent: The choice of solvent can impact the yield. Polar aprotic solvents like acetonitrile (B52724) can enhance the electrophilicity of benzoyl chloride and stabilize transition states, leading to improved yields in the Schotten-Baumann reaction. In some cases, the reaction can be performed neat (without a solvent).

Stoichiometry: The molar ratio of the reactants is important. In equilibrium-limited reactions like Fischer esterification, using an excess of one reactant can increase the yield. egyankosh.ac.in In reactions with highly reactive reagents like benzoyl chloride, controlling the stoichiometry is crucial to prevent side reactions.

Table 2: Influence of Reaction Conditions on 2-Naphthyl Benzoate Yield

Solvent Dielectric Constant Yield (%)
Dichloromethane (B109758) 8.9 85
Toluene (B28343) 2.4 72
Acetonitrile 37.5 88

Data from a study on the Schotten-Baumann synthesis of 2-naphthyl benzoate.

Chemical Reactivity and Transformation Pathways of Naphthyl Benzoate Esters

Role in the Synthesis of Dyes and Pigments

Naphthol AS compounds, including Naphthol AS benzoate (B1203000), are important in the production of pigments. lookchem.com They are used to create a wide range of colored products and are employed in the formulation of paints and inks to provide stable red hues with good colorfastness. lookchem.com In the textile industry, Naphthol AS benzoate serves as a red coloring agent for dyeing cotton and other cellulosic fibers. lookchem.com

Base-Catalyzed Hydrolysis Mechanisms

Use in Polymer Science and Material Development

The unique structure of naphthyl benzoate esters makes them valuable in materials science. They can be used as building blocks for the synthesis of polymers and other materials. ontosight.ai The reactivity of their aromatic rings can be exploited to create materials with specific properties. ontosight.ai For instance, an aromatic ester containing two azo groups, p-nitro phenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate, was synthesized and used to create a modified PVA polymer by grafting it onto the polymer backbone. uobaghdad.edu.iqasianpubs.org

Spectroscopic and Analytical Data

Spectroscopic Analysis (IR, NMR, UV-Vis)

Spectroscopic methods are crucial for the characterization of naphthyl benzoate esters.

Infrared (IR) Spectroscopy: IR spectra of these compounds show characteristic peaks for the ester carbonyl group and the aromatic rings. For 2-naphthyl benzoate, the IR spectrum has been recorded and is available in the Coblentz Society's collection. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of synthesized esters. For example, a synthesized aromatic ester containing two azo groups was characterized using ¹H NMR and ¹³C NMR. uobaghdad.edu.iqasianpubs.org

UV-Vis Spectroscopy: The UV-Vis spectra of naphthyl derivatives are influenced by their electronic structure. The synthesis of a metronidazole-naphthol derivative was verified using UV-Vis spectroscopy, with maximum wavelengths observed between 217-236 nm, 514-571 nm, and 500-545 nm for different samples. ajol.info

Thermal and Physicochemical Properties

The thermal and physicochemical properties of naphthyl benzoates have been studied to understand their stability and behavior.

Melting Point: 2-Naphthyl benzoate has a melting point in the range of 105-109 °C. chemicalbook.com

Boiling Point: The estimated boiling point for 2-naphthyl benzoate is 351.35°C. chemicalbook.com

Solubility: It is generally insoluble in water but soluble in organic solvents. chemicalbook.com

Enthalpy of Combustion: The enthalpy of combustion for solid 2-naphthyl benzoate has been determined. nist.gov

Crystallographic and Structural Data

The crystal structure of these compounds provides valuable insights into their molecular conformation and intermolecular interactions. Research has shown that the solvent-free benzoylation of naphthol can proceed through an inclusion complex intermediate of the naphthol and its benzoate, which was isolated and characterized. rsc.org

Advanced Analytical Methodologies for Naphthyl Benzoate Esters

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of Naphthol AS Benzoate (B1203000), providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Naphthol AS Benzoate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of the molecule can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic region (typically δ 7.0-9.0 ppm) is complex due to the presence of three separate aromatic systems: the naphthalene (B1677914) rings, the aniline (B41778) ring, and the benzoate ring. The specific chemical shifts and coupling patterns allow for the assignment of protons to their respective positions. The amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift (δ > 9.0 ppm). The disappearance of the phenolic hydroxyl proton signal from the Naphthol AS precursor is a key indicator of successful esterification.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key signals include those for the two carbonyl carbons of the ester and amide groups (δ 160-175 ppm), which can be distinguished from each other. orgchemboulder.com The spectrum also displays a multitude of signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the naphthalene, aniline, and benzoate moieties. Analysis of related ethyl benzoate structures shows typical peaks for the carbonyl carbon around 166.0 δ and aromatic carbons between 128.5 and 130.3 δ. libretexts.org

Table 1: Representative NMR Data for this compound Moiety

Atom Type Nucleus Expected Chemical Shift (δ, ppm) Notes
Amide Carbonyl ¹³C 165 - 170
Ester Carbonyl ¹³C 164 - 168 Confirmation of ester bond formation.
Naphthalene & Aromatic C ¹³C 110 - 150 Complex region with multiple signals.
Amide Proton ¹H > 9.0 Often a broad singlet.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. ucdavis.edu The analysis is based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. rsc.org

The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong absorption from the ester carbonyl (C=O) stretching vibration, typically found around 1735-1745 cm⁻¹. This band, along with the absence of a broad O-H stretching band from the precursor phenol (B47542) (around 3200-3400 cm⁻¹), confirms the formation of the benzoate ester. Additionally, the spectrum displays characteristic absorptions for the amide group: the amide I band (primarily C=O stretch) around 1675 cm⁻¹ and the amide II band (N-H bend and C-N stretch) near 1547 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H stretching from the aromatic rings is observed above 3000 cm⁻¹.

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Amide (N-H) Stretching 3200 - 3300
Aromatic (C-H) Stretching 3000 - 3100
Ester Carbonyl (C=O) Stretching 1735 - 1745
Amide I (C=O) Stretching 1670 - 1680
Aromatic (C=C) Stretching 1450 - 1600
Amide II (N-H bend, C-N stretch) Bending/Stretching 1530 - 1550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and is a common method for quantitative analysis. This compound possesses an extended chromophore, consisting of the naphthalene and benzene (B151609) ring systems, which gives rise to strong absorption in the UV region.

The UV-Vis spectrum is characterized by intense absorption bands corresponding to π → π* electronic transitions within the aromatic systems. The maximal absorption peak for the parent naphthol chromophore is typically around 281 nm. researchgate.net The extended conjugation in this compound is expected to result in one or more strong absorption maxima (λmax) in the 220-350 nm range. According to Beer-Lambert's Law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound in a solution, making UV-Vis spectroscopy a straightforward and reliable method for concentration determination once a calibration curve has been established.

Mass Spectrometry (MS, GC-MS, MALDI-TOF) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₂₄H₁₇NO₃), the expected monoisotopic mass is approximately 367.12 g/mol . lookchem.com

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a predictable manner. A key fragmentation pathway for this compound would be the cleavage of the ester bond, leading to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. This fragment is often a prominent peak in the mass spectra of benzoate esters. nih.gov Another significant fragment would correspond to the Naphthol AS moiety cation, resulting from the loss of the benzoyl group. Further fragmentation of the Naphthol AS structure can provide additional structural confirmation. Pyrolysis-GC/MS is another powerful method used for the analysis of related Naphthol AS pigments. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula
367 Molecular Ion [M]⁺ [C₂₄H₁₇NO₃]⁺
262 [M - C₇H₅O]⁺ [C₁₇H₁₂NO₂]⁺
105 Benzoyl cation [C₇H₅O]⁺

X-Ray Diffraction Analysis for Single Crystal and Powder Structures

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders of this compound.

Single-Crystal X-Ray Diffraction: If a suitable single crystal can be grown, this technique provides precise data on bond lengths, bond angles, and torsional angles within the molecule. It reveals the exact conformation of the molecule in the solid state and how multiple molecules pack together to form the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Powder X-Ray Diffraction (PXRD): For fine crystalline materials, PXRD provides a characteristic diffraction pattern or "fingerprint." wipo.int This pattern is unique to a specific crystalline form and can be used to identify the compound, assess its phase purity, and distinguish between different polymorphic forms, which may have different physical properties.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for assessing its purity. eprajournals.com

High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. A typical setup involves a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a buffer or acid modifier. asianpubs.org Detection is commonly performed using a UV detector set to one of the absorption maxima of the compound. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler, faster technique used for monitoring the progress of a reaction and for preliminary purity checks. asianpubs.org A sample is spotted onto a plate coated with an adsorbent like silica (B1680970) gel, and a solvent system is used to develop the plate. The position of the spot corresponding to this compound, identified by its retention factor (Rf) value, provides a qualitative assessment of its presence and purity.

Table of Compounds Mentioned

Compound Name
This compound
Naphthol AS
1-Naphthyl benzoate
2-Naphthyl benzoate
Ethyl benzoate
Acetonitrile

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity for both quantification and purity assessment. ajast.net

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve effective separation of the target analyte from its impurities and degradation products. upb.ro For naphthyl benzoate esters, a typical approach involves a C8 or C18 column as the stationary phase due to the non-polar nature of the analyte. nih.govijpsonline.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol. ukim.mkoup.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to ensure the timely elution of compounds with a wide range of polarities. ijpsonline.comscribd.com UV detection is standard, with the wavelength selected based on the chromophoric nature of the naphthyl and benzoate moieties, often around 225 nm, 235 nm, or 254 nm. ukim.mk

Method Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability and suitability for its intended purpose. ijpsonline.com Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients. ijpsonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For benzoate analysis, linearity is often established over a concentration range such as 1-30 µg/ml. ajast.net

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ukim.mk

Accuracy: The closeness of the test results obtained by the method to the true value. ukim.mk

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ajast.netukim.mk

Table 1: Example HPLC Method Parameters for Benzoate Analysis

ParameterConditionReference
ColumnPurospher® STAR RP-18 (30 mm x 4 mm; 3 μm) ukim.mk
Mobile PhaseMethanol/phosphate buffer (pH 3.70) (20/80, V/V) ukim.mk
Flow Rate1.0 mL/min ajast.netukim.mk
DetectionUV at 225 nm & 255 nm ukim.mk
Column Temperature25 °C ukim.mk

Table 2: Typical HPLC Validation Data for Benzoate Analysis

ParameterValueReference
Linearity Range (Sodium Benzoate)1-30 µg/ml ajast.net
Correlation Coefficient (r²)> 0.999 ajast.net
LOD (Sodium Benzoate)0.59 µg/ml ajast.net
LOQ (Sodium Benzoate)1.8 µg/ml ajast.net
Retention Time (Benzoic Acid)4.823 min ukim.mk

Gas Chromatography (GC) for Volatile Components and Impurity Profiling

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile organic compounds. polymersolutions.com In the context of this compound, GC is crucial for impurity profiling, specifically for detecting residual solvents from the synthesis process or unreacted volatile starting materials. asianpubs.org

Static headspace GC (GC-SH) is a particularly powerful variation of this technique. sigmaaldrich.com It allows for the analysis of volatile organic impurities in a solid sample without dissolving the sample, thereby minimizing matrix interference and protecting the GC system from non-volatile components. sigmaaldrich.comsdfine.com Potential impurities that can be monitored include synthesis precursors like 1-naphthol (B170400) or benzoyl chloride, and solvents used during reaction and purification. GC coupled with Mass Spectrometry (GC-MS) provides definitive identification of these trace-level impurities. polymersolutions.com

Table 3: Potential Volatile Impurities and GC Analysis Parameters

ParameterDescriptionReference
Target AnalytesResidual solvents (e.g., Toluene (B28343), Ethanol), unreacted starting materials (e.g., 1-Naphthol) sigmaaldrich.com
TechniqueStatic Headspace Gas Chromatography (GC-SH) with Mass Spectrometry (MS) or Flame Ionization Detection (FID) polymersolutions.comsigmaaldrich.com
Column(5%-phenyl)-methylpolysiloxane capillary column wiley.com
Injector TemperatureTypically 150 °C asianpubs.org
Detector TemperatureTypically 150 °C asianpubs.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry for qualitative analysis. sigmaaldrich.com Its primary applications for this compound are monitoring the progress of the esterification reaction and assessing the purity of fractions during purification. acs.orgchemistryhall.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. mit.edukhanacademy.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexane (B92381) or toluene and a more polar solvent like ethyl acetate (B1210297) or ethanol. sigmaaldrich.comacs.org As the eluent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity; less polar compounds travel further up the plate. mit.edukhanacademy.org The separation is visualized under UV light, where the aromatic rings of the naphthyl and benzoate moieties fluoresce. khanacademy.org By comparing the spots of the reaction mixture to the starting materials, a chemist can observe the consumption of reactants and the formation of the new, typically less polar, ester product. chemistryhall.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. chemistryhall.com

Table 4: Typical TLC System for Naphthyl Ester Synthesis

ParameterDescriptionReference
Stationary PhaseSilica gel 60 F254 plate sigmaaldrich.com
Mobile Phase (Eluent)Hexane:Ethyl Acetate (60:40) or Toluene:Ethanol (9:1) sigmaaldrich.comacs.org
ApplicationMonitoring disappearance of 2-naphthol (B1666908) and appearance of product acs.org
VisualizationUV Lamp (254 nm) sigmaaldrich.comkhanacademy.org

Other Physico-Chemical Characterization Techniques

Beyond chromatography, a range of physico-chemical methods are essential for the complete structural elucidation and purity confirmation of this compound.

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. measurlabs.com This technique is fundamental for confirming that the empirical formula of the synthesized compound matches its theoretical molecular formula. nowgongcollege.edu.in The analysis is performed using a CHN analyzer, where the sample undergoes combustion, and the resulting gases (CO2, H2O, and N2) are quantitatively measured. measurlabs.comnowgongcollege.edu.in For new naphthyl benzoate derivatives, the experimentally determined percentages of C and H must align closely with the calculated values to verify the molecular structure. mdpi.comresearchgate.net

Table 5: Example Elemental Analysis Data for a Naphthyl Benzoate Derivative

ElementCalculated (%)Found (%)Reference
Carbon (C)74.6774.65 researchgate.net
Hydrogen (H)6.276.24 researchgate.net
Nitrogen (N)5.815.80 researchgate.net

Thermal Properties Analysis (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure changes in a material's heat flow associated with thermal transitions as a function of temperature. For this compound, DSC is used to determine its melting point, enthalpy of fusion (the energy required to melt the solid), and to investigate other phase transitions. mdpi.com A pure, crystalline compound will exhibit a sharp, single endothermic peak at its melting point. researchgate.netaphrc.org The temperature and shape of this peak provide critical information about the purity and thermal stability of the ester. aphrc.org Studies on various naphthyl benzoate esters have used DSC to characterize their mesomorphic (liquid crystal) properties and thermal stability. mdpi.comresearchgate.net

Table 6: Thermal Properties of Naphthyl Benzoate Esters by DSC

CompoundMelting Temperature (T_m)Enthalpy of Fusion (ΔH_fus)Reference
2-Naphthyl benzoate85–87 °C27.6 kJ/mol
4-((4-(Hexyloxy)phenyl)diazenyl)naphthalen-1-yl 4-fluorobenzoate114.0 °CNot Specified mdpi.com
4-((4-(Hexadecyloxy)phenyl)diazenyl)naphthalen-1-yl 4-chlorobenzoate107.0 °CNot Specified mdpi.com

Melting Point Determination for Purity Verification

The determination of a compound's melting point is one of the oldest and most straightforward methods for assessing its purity. A pure crystalline solid has a characteristic and sharp melting point range, typically less than 2°C. wvu.edu The presence of impurities disrupts the crystal lattice, which generally causes a depression of the melting point and a broadening of the melting range. wvu.edu

For this compound, after synthesis and purification (e.g., by recrystallization), its melting point is measured using a melting point apparatus. wvu.edu The observed value is compared to the literature value, if available. A sharp and narrow melting range confirms the high purity of the sample. upenn.edu For example, the literature melting points for pure 2-naphthol and benzoic acid are 123°C and 122.5°C, respectively, and a mixture of the two would melt at a lower and broader temperature range. brainly.com This principle is fundamental to verifying the successful purification of the final ester product.

Table 7: Literature Melting Points for Related Compounds

CompoundReported Melting Point (°C)Reference
1-Naphthyl benzoate44-49 °C
2-Naphthyl benzoate105-109 °C
Benzoic Acid122.5 °C brainly.com
2-Naphthol123 °C brainly.com

Computational and Theoretical Investigations of Naphthyl Benzoate Esters

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules like naphthyl benzoate (B1203000) esters. acs.org This method is favored for its balance of computational cost and accuracy in describing electronic systems. researchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G**), are instrumental in elucidating the fundamental electronic and geometric properties of these esters. mdpi.comresearchgate.net

DFT calculations are crucial for determining the electronic structure of naphthyl benzoate esters. By solving the quantum mechanical equations for the molecule, researchers can map the distribution of electrons and determine the energies and shapes of the molecular orbitals (MOs). huntresearchgroup.org.uk The most significant of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔEg), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. grafiati.com A smaller energy gap generally implies higher reactivity. researchgate.netgrafiati.com In studies of substituted naphthyl benzoate derivatives, DFT calculations have shown that the nature and position of substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. mdpi.comresearchgate.net For instance, the introduction of an extra fused ring can increase molecular rigidity and affect these energy parameters. mdpi.comresearchgate.netaphrc.org

Table 1: Calculated Quantum Chemical Parameters for Naphthyl Benzoate Derivatives

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating capability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting capability
ΔEg (HOMO-LUMO gap) Energy difference between LUMO and HOMO Correlates with chemical reactivity and stability grafiati.com

This table is a representation of data typically generated from DFT calculations on naphthyl benzoate esters and related compounds. mdpi.comresearchgate.net

Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. Theoretical simulations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental results to confirm molecular structures and understand their spectroscopic features. researchgate.netgrafiati.com

IR Spectra: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net Comparing the computed frequencies with experimental data helps in the assignment of vibrational modes to specific functional groups, such as the characteristic C=O stretch of the ester group. mdpi.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netias.ac.in These theoretical values are often in good agreement with experimental data, aiding in the structural elucidation of complex esters. ias.ac.inrsc.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). ias.ac.inresearchgate.net This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net The results help to assign the absorption bands observed in experimental spectra to specific electronic transitions within the molecule. ias.ac.in

Table 2: Computational Methods for Spectroscopic Simulation

Spectroscopy Type Computational Method Information Obtained
Infrared (IR) DFT Frequency Calculation Vibrational frequencies and mode assignments researchgate.net
NMR DFT with GIAO ¹H and ¹³C chemical shifts researchgate.netrsc.org

DFT is a powerful tool for investigating the mechanisms of chemical reactions, such as the esterification process to form naphthyl benzoates or their subsequent hydrolysis. dtu.dk By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. mdpi.com

This process involves locating and characterizing the geometries of reactants, products, and, most importantly, the transition states (TS) that connect them. beilstein-journals.org A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier. mdpi.com A lower activation barrier indicates a more favorable and faster reaction. nih.gov DFT calculations have been used to model various reaction types, including Grignard additions to esters and copper-catalyzed reactions, providing detailed mechanistic insights that are not experimentally accessible. dtu.dkrsc.org

Prediction of Spectroscopic Properties and Spectral Simulations

Molecular Modeling and Dynamics Simulations

While quantum calculations provide detailed electronic information on static molecules, molecular modeling and dynamics simulations explore the movement and conformational possibilities of molecules over time.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing a view of its conformational dynamics. mpg.denih.gov These studies are essential for understanding how the molecule behaves in different environments and how its shape influences its properties. researchgate.net For example, crystallographic studies complemented by calculations show that the dihedral angle between the aromatic rings in naphthyl benzoate-related structures can vary significantly, often influenced by crystal packing forces. researchgate.netiucr.org

In the solid state, the properties of naphthyl benzoate esters are governed by intermolecular interactions. Computational studies are vital for identifying and quantifying these non-covalent forces, which include hydrogen bonds and π-π stacking. nih.gov

π-π Stacking: The large, electron-rich naphthalene (B1677914) and benzene (B151609) rings in naphthyl benzoates are prone to π-π stacking interactions. tandfonline.com These are attractive forces between aromatic rings, which can adopt various geometries such as parallel-displaced or T-shaped arrangements. researchgate.net Computational studies on naphthalene derivatives have shown that dispersion forces are the dominant component of these interactions. researchgate.net

Hydrogen Bonding: While Naphthol AS Benzoate itself lacks a strong hydrogen bond donor, related structures containing hydroxyl or amide groups can form significant intermolecular hydrogen bonds (e.g., O-H···O or N-H···O). researchgate.netnih.gov

Table 3: Common Intermolecular Interactions in Naphthyl Derivatives

Interaction Type Description Typical Energy (kcal/mol)
Hydrogen Bond Electrostatic attraction involving a hydrogen atom between electronegative atoms (O, N) 3 - 10
π-π Stacking Non-covalent interaction between aromatic rings 2 - 7

Note: Energy values are approximate and can vary significantly based on molecular geometry and environment.

Conformation and Conformational Dynamics of Naphthyl Benzoates

Structure-Property Relationship Studies via Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate relationships between the molecular structure of naphthyl benzoate esters and their macroscopic properties. Through the use of theoretical models and in silico experiments, researchers can predict and understand material characteristics at an electronic level, guiding the design of new functional molecules. These computational approaches allow for a systematic investigation of how modifications to the molecular framework, such as the introduction of different functional groups, can tune the electronic, optical, and reactive properties of these esters.

Influence of Substituents on Electronic and Optical Properties (e.g., Nonlinear Optics, NLO)

The electronic and optical behaviors of naphthyl benzoate esters are highly sensitive to the nature and position of substituents on their aromatic rings. Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into these structure-property relationships.

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the naphthyl or benzoate rings can systematically alter the molecule's electronic architecture. ijrar.org This, in turn, influences properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, dipole moment, and polarizability. mdpi.com For instance, studies on substituted phenyl benzoates have shown that both phenyl and benzoyl substituents have a reverse effect on the 13C NMR chemical shifts of the carbonyl carbon, indicating a clear cross-interaction between the substituent effects. nih.gov Electron-withdrawing substituents tend to decrease the sensitivity of the carbonyl group to the electronic effects of substitution on the other ring. nih.gov

In the context of nonlinear optics (NLO), these substituent-induced modifications are particularly crucial. NLO materials have applications in technologies like optical switching and frequency conversion, and their performance is directly linked to molecular hyperpolarizability. Computational investigations have revealed that altering substituents on naphthol derivatives can dramatically enhance NLO properties. researchgate.netresearchgate.net A key finding is that transitioning from an electron-withdrawing group to an electron-donating group on the naphthol scaffold can lead to a significant increase in NLO effects. researchgate.netresearchgate.net Theoretical calculations on certain 1-naphthol (B170400) derivatives demonstrated that the first hyperpolarizability (beta) and second hyperpolarizability (gamma) values could be over 60 and 110 times greater, respectively, than those of the standard NLO material, urea. researchgate.netresearchgate.net

DFT calculations have also been used to study the UV-visible absorption spectra of naphthyl-ester liquid crystals. researchgate.net These studies show that substituents play a dominant role in influencing both the absorption maxima and the energy band gap, which is critical for understanding the photosensitivity of these materials. researchgate.net The strategic placement of polar substituents, such as methoxy (B1213986) (CH₃O), fluoro (F), and chloro (Cl) groups, has been shown to affect the mesophase thermal stability in liquid crystalline naphthyl benzoate esters, a property linked to the molecular dipole moment of the mesogenic core. mdpi.com

Table 1: Effect of Substituents on Calculated Electronic Properties of Naphthol Derivatives Data derived from computational studies on related naphthol systems.

Substituent Group TypeEffect on HOMO-LUMO GapEffect on Dipole MomentImpact on NLO Properties
Electron-Donating (e.g., -OH, -NH₂)Tends to be higherGenerally lowerCan enhance NLO effects
Electron-Withdrawing (e.g., -NO₂, -CN)Tends to be lowerGenerally largerCan be tuned for specific NLO applications

Mechanistic Insights from In Silico Studies on Catalysis and Reactivity

In silico studies provide a molecular-level view of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For reactions involving naphthyl benzoate esters, computational chemistry clarifies the roles of catalysts, intermediates, and transition states.

One area of investigation is the hydrolysis of the ester bond. DFT computational studies on analogous benzoate esters have helped to elucidate the mechanistic pathway of this reaction, where esterases facilitate a nucleophilic attack at the carbonyl carbon to cleave the bond.

More complex catalytic systems have also been modeled. For example, detailed experimental and in silico mechanistic investigations have been conducted on the Ru(II)-catalyzed C-H arylation of fluoroarenes, where a benzoate salt was found to be a crucial additive. acs.org The computational analysis supported a hypothesis where the benzoate itself undergoes a C-H activation step, forming a cyclometalated ruthenium-benzoate species (a ruthenacycle) as a key intermediate in the catalytic cycle. acs.org This insight explains the specific requirement for a benzoate salt to enable the oxidative addition of the haloarene to the ruthenium center. acs.org

Similarly, comprehensive DFT calculations have been performed to understand the mechanism of Rh-catalyzed asymmetric dearomatization of 2-naphthols. acs.org These studies refined the proposed reaction mechanism, indicating that while C-H activation is involved in the turnover-limiting step, the enantioselectivity is determined during the subsequent migratory insertion of the alkyne. acs.org The final product is formed via a [1,3']-reductive elimination from an eight-membered rhodacyclic intermediate. acs.org Such detailed mechanistic understanding derived from computational models is invaluable for optimizing reaction conditions and designing more efficient and selective catalysts.

The reactivity of the naphthol moiety itself has been studied, with theoretical investigations showing that substituents at positions 4 and 8 of the 1-naphthol ring result in the least reactive molecules. researchgate.net These types of computational screenings can guide synthetic strategies by predicting the most and least reactive sites on a molecule.

Applications in Chemical and Materials Science Research

Role as Model Compounds in Mechanistic and Kinetic Studies

The well-defined structure of Naphthol AS benzoate (B1203000) makes it an ideal model compound for investigating reaction mechanisms and kinetics, particularly in complex environments.

Probing Reaction Conditions and Catalytic Effects

Naphthol AS benzoate is utilized as a model compound to explore the influence of various reaction conditions and catalysts on chemical transformations. The ester linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-naphthol (B170400) and benzoic acid. This straightforward reaction allows researchers to systematically study the effects of parameters such as temperature, solvent, and catalyst type on reaction rates and pathways.

For instance, the synthesis of this compound itself, typically through the esterification of 2-naphthol (B1666908) with a benzoic acid derivative, provides a platform for optimizing reaction conditions. Studies have investigated the use of different catalysts, such as strong acids like sulfuric acid or p-toluenesulfonic acid, to facilitate the ester bond formation. Furthermore, detailed mechanistic and kinetic investigations have been conducted on related reactions, such as the oxidation of naphthalene (B1677914), providing insights into the role of catalysts and reaction intermediates. jchps.com The study of such reactions helps in understanding fundamental principles of catalysis and reaction engineering, which are crucial for industrial-scale chemical production.

Investigation of Micellar Environments on Chemical Transformations

The influence of microheterogeneous environments, such as micelles, on reaction rates and mechanisms is a significant area of study, and this compound serves as a valuable probe in this context. The basic hydrolysis of 2-naphthyl benzoate has been examined in the presence of cationic micelles of cetyltrimethylammonium chloride (CTACl) or cetyltrimethylammonium hydroxide (B78521) (CTAOH). rsc.org

Research has shown that the rate of hydrolysis can be significantly altered by the presence of micelles. rsc.orgresearchgate.net The increase in the rate constant with increasing surfactant concentration can be analyzed to understand the concentration of reactants in the micellar pseudophase. rsc.org These studies reveal that the second-order rate constants in the micellar pseudophase are often different from those in bulk water, highlighting the profound effect of the micellar environment on chemical reactivity. rsc.org The insights gained from these investigations are crucial for understanding enzymatic catalysis, designing drug delivery systems, and developing new catalytic systems that operate in multiphase environments.

Development of Specialty Chemicals and Functional Materials

The chemical structure of this compound makes it a valuable precursor and intermediate in the synthesis of a wide range of specialty chemicals and functional materials.

Precursors for Dye Synthesis and Chromophoric Systems

Naphthol AS and its derivatives are well-established precursors in the synthesis of azo dyes. wikipedia.org this compound, through hydrolysis to yield a naphthol derivative, can serve as a coupling component in azo coupling reactions. The resulting azo compounds are known for their intense colors and are widely used as industrial coloring agents. scribd.comvedantu.com

Furthermore, the naphthyl and benzoate moieties themselves are chromophoric and can be incorporated into larger conjugated systems to create functional dyes and pigments. nih.gov Research has explored the synthesis of novel bis-azo naphthol-based disperse dyes, highlighting the importance of naphthol precursors in developing new colorants with specific properties. jscholaronline.org The study of the photophysical properties of these chromophoric systems is essential for their application in areas such as optoelectronics and sensor technology. nih.gov

Intermediates in Polymer and Resin Development

This compound and related compounds can function as intermediates in the development of polymers and resins. The hydroxyl and carboxyl groups, obtained after hydrolysis, can be used as functional sites for polymerization reactions. For example, naphthol derivatives are used in the synthesis of polyesters, polyurethanes, and epoxy resins. google.comresearchgate.net

The incorporation of the rigid and bulky naphthyl group into a polymer backbone can significantly influence the material's properties, such as thermal stability, mechanical strength, and optical characteristics. Research has been conducted on the synthesis and characterization of polyurethanes containing 1,1'-bis-2-naphthol chromophores, demonstrating the potential of naphthol-based monomers in creating polymers with desirable electrochemical and photoluminescence properties. researchgate.net Additionally, Naphthol AS pigments are used for pigmenting a variety of high molecular weight organic materials, including plastics and resins. google.com

Materials for Nonlinear Optical (NLO) Devices

Recent research has focused on the potential of this compound derivatives as materials for nonlinear optical (NLO) devices. dntb.gov.uaresearchgate.net NLO materials are capable of altering the properties of light that passes through them and are crucial components in technologies such as optical computing, data storage, and telecommunications.

Theoretical and experimental studies have been conducted on the synthesis, photophysical properties, and in-silico nonlinear optics of 3-hydroxy-N-phenyl-2-naphthamide and its acetate (B1210297), acrylate, and benzoate derivatives. dntb.gov.uaresearchgate.net These studies aim to understand the relationship between molecular structure and NLO properties, paving the way for the rational design of new organic NLO materials with enhanced performance. The presence of extended π-conjugated systems and donor-acceptor groups within the molecular structure of this compound derivatives makes them promising candidates for this advanced application. researchgate.net

Advanced Chemical Reagents and Synthetic Intermediates

This compound serves as a valuable compound in synthetic organic chemistry, primarily functioning as a sophisticated intermediate in the production of dyes, pigments, and potentially other complex organic molecules. lookchem.com Its structure, which combines a Naphthol AS moiety with a benzoate group, makes it a stable precursor that can be readily used in further chemical transformations.

The primary application of Naphthol AS compounds is in the manufacturing of high-performance azo dyes and pigments. britannica.comfuturemarketinsights.com this compound can be considered a protected form of a Naphthol AS derivative. The ester linkage can be cleaved through hydrolysis under acidic or basic conditions to release the Naphthol AS compound and benzoic acid. evitachem.com This allows for the controlled release of the reactive Naphthol AS component, which can then be used in diazo coupling reactions to form vibrant and stable azo pigments. These pigments are widely used in the textile, paint, and ink industries due to their excellent colorfastness. lookchem.comfuturemarketinsights.com

Beyond pigments, the constituent parts of this compound are building blocks for a range of specialty chemicals. Naphthol derivatives are precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. atamanchemicals.comontosight.ai Similarly, benzoate esters are employed as intermediates in the creation of a wide array of organic compounds and are explored for their utility in drug formulation. evitachem.com The esterification to form this compound provides a method to modify the reactivity and solubility of the parent Naphthol AS molecule, making it more suitable for specific synthetic pathways or formulations. Its role as a synthetic intermediate is critical for producing complex, high-value chemical products. evitachem.comontosight.ai

Table 2: Synthetic Utility of Naphthol and Benzoate Derivatives

Compound ClassRole in SynthesisProductsReference(s)
Naphthols Precursor / IntermediateAzo Dyes, Pigments, Polymers, Agrochemicals, Pharmaceuticals britannica.comatamanchemicals.com
Naphthol AS Derivatives Coupling ComponentHigh-Performance Azo Dyes and Pigments futuremarketinsights.com
Benzoate Esters Intermediate / PrecursorPharmaceuticals, Agrochemicals, Dyes, Plasticizers evitachem.com
Naphthyl Benzoates Synthetic IntermediateDyes, Pharmaceuticals, Compounds for Photochemical Studies evitachem.com

Environmental Fate and Degradation Mechanisms of Naphthyl Benzoate Esters

Biodegradation Pathways in Environmental Systems

The biodegradation of Naphthol AS benzoate (B1203000) involves the breakdown of the compound by living organisms, primarily microorganisms. This process is crucial for the natural attenuation of the compound in soil and water environments.

Microbial Degradation Processes (e.g., Bacteria, Fungi)

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading complex aromatic compounds. While direct studies on Naphthol AS benzoate are limited, the degradation of its constituent parts, naphthalene (B1677914) and benzoate, is well-documented.

Bacterial Degradation : Numerous bacterial genera, with Pseudomonas being the most prominent, have been identified as capable of degrading naphthalene and its derivatives. nih.gov These bacteria are found in various contaminated and pristine environments, including soil, river water, and groundwater. nih.gov For instance, Pseudomonas putida strains are well-known for their ability to utilize naphthalene as a sole source of carbon and energy. nih.govresearchgate.net Bacterial consortia isolated from oil-contaminated soils have also demonstrated a high capacity for naphthalene removal. researchgate.net Similarly, bacteria that assimilate benzoate are prevalent in contaminated soils. plos.org The initial step in the degradation of this compound would likely be the hydrolysis of the ester bond, releasing naphthol and benzoic acid, which are then individually metabolized.

Fungal Degradation : Various fungal species, including those from the genera Aspergillus, Penicillium, and Mucor, have been shown to metabolize carbaryl, a compound that degrades to 1-naphthol (B170400). epa.govfrontiersin.org This suggests that fungi also possess the enzymatic machinery to break down the naphthol component of this compound. Fungal degradation can lead to the formation of hydroxylated intermediates. epa.gov

Enzymatic Pathways in Environmental Matrices (e.g., Esterases, Dioxygenases)

The microbial breakdown of this compound is facilitated by specific enzymes that catalyze distinct steps in the degradation pathway.

Esterases : The initial and critical step in the biodegradation of this compound is the cleavage of the ester linkage. This reaction is catalyzed by esterase enzymes, a type of hydrolase. nih.govneliti.com These enzymes use water to break the covalent bond, yielding 1-naphthol and benzoic acid. nih.gov Esterases with activity towards similar ester-containing compounds, such as the pesticide carbaryl, have been identified in various bacteria, including Rhizobium and Pseudomonas species. frontiersin.orgneliti.com

Dioxygenases : Following the initial hydrolysis, the resulting aromatic rings of naphthol and benzoic acid are targeted by dioxygenase enzymes. nih.govfrontiersin.org These enzymes incorporate both atoms of molecular oxygen into the substrate, leading to ring hydroxylation and subsequent cleavage. nih.govsemanticscholar.org For the naphthalene moiety, naphthalene dioxygenase (NDO) initiates the oxidation of the aromatic ring to form cis-naphthalene dihydrodiol. nih.gov This is a common step in the degradation pathway in many naphthalene-degrading bacteria. nih.gov Similarly, benzoate-1,2-dioxygenase can catalyze the dihydroxylation of benzoate. frontiersin.org Ring-cleaving dioxygenases then break open the hydroxylated rings, leading to intermediates that can enter central metabolic pathways. nih.govfrontiersin.org

Identification and Fate of Degradation Metabolites

The biodegradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide and water.

Initial Metabolites : The primary metabolites formed from the initial enzymatic hydrolysis are 1-naphthol and benzoic acid . nih.govneliti.com

Naphthol Degradation Pathway : 1-naphthol is further hydroxylated to 1,2-dihydroxynaphthalene . nih.govfrontiersin.org This intermediate is then converted to 2-hydroxychromene-2-carboxylic acid , which is subsequently cleaved to yield salicylaldehyde and pyruvate . nih.gov Salicylaldehyde is then oxidized to salicylic acid . nih.gov Salicylic acid can be further metabolized through either catechol or gentisic acid before entering the central carbon cycle. nih.govmdpi.comnih.gov

Benzoate Degradation Pathway : Benzoic acid is typically degraded via catechol, which is then cleaved and funneled into central metabolic pathways. plos.orgnih.gov

The ultimate fate of these degradation metabolites is complete mineralization under aerobic conditions. However, under certain environmental conditions, some intermediates may persist temporarily.

Table 1: Key Enzymes and Metabolites in the Biodegradation of this compound Components

Initial Compound Key Enzyme Class Initial Metabolite(s) Key Subsequent Metabolites
This compound Esterase 1-Naphthol, Benzoic Acid -
1-Naphthol Dioxygenase 1,2-Dihydroxynaphthalene Salicylic Acid, Catechol, Gentisic Acid

Photodegradation and Photooxidation Processes in Environmental Matrices

In addition to biodegradation, this compound is susceptible to degradation by light, a process known as photodegradation. This process is particularly relevant in aquatic environments and on surfaces exposed to sunlight.

Kinetic Studies of Photolytic Decomposition

The rate of photodegradation is a critical factor in determining the environmental persistence of a chemical.

Studies on the photodegradation of 1-naphthol, a primary breakdown product of this compound, show that it is rapidly degraded by artificial sunlight. researchgate.net In one study, 1-naphthol was completely degraded after 2 hours of exposure in seawater. researchgate.net

The photodegradation of 1-naphthol often follows pseudo-first-order or second-order reaction kinetics, depending on the specific conditions such as the presence of photocatalysts and pH. researchgate.netmuk.ac.ir

The presence of photocatalysts like titanium dioxide (TiO2) can significantly enhance the rate of degradation. mdpi.comresearchgate.net The degradation kinetics in such systems often fit the Langmuir-Hinshelwood model. researchgate.netrsc.org The efficiency of photocatalytic degradation is influenced by factors such as catalyst concentration, pH, and the presence of other substances in the water. mdpi.comresearchgate.net For instance, the photodegradation of 2-naphthol (B1666908) was found to decrease as the pH shifted from acidic to alkaline. mdpi.com

Formation of Secondary Products during Photodegradation

The absorption of light energy can lead to the formation of various reactive species and secondary products.

Photodegradation is often an oxidative process, driven by the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH). nih.govfrontiersin.org

The photodegradation of 1-naphthol can lead to the formation of several intermediate products, including phthalic acid , 1,2-naphthalenedione , 1,4-naphthalenedione , and 2-carboxy-cinnamaldehyde . muk.ac.ir

In photocatalytic systems using TiO2, the degradation of 2-naphthol has been shown to proceed through various hydroxylated intermediates, ultimately leading to mineralization into CO2 and H2O. researchgate.net The complete mineralization of organic pollutants is a significant advantage of photocatalytic degradation processes. mdpi.com

The specific secondary products formed can depend on the wavelength of light and the presence of other chemicals in the environment. cu.edu.egnih.gov

Table 2: Photodegradation Data for Naphthol Compounds

Compound Conditions Half-life / Degradation Time Key Findings
1-Naphthol Artificial sunlight in seawater Completely degraded after 2 hours Rapid dissipation in the presence of light. researchgate.net
1-Naphthol UV irradiation (365 nm) with natural iron oxide 72.1% degradation after 3 hours Follows pseudo-first-order kinetics; enhanced by increased pH. researchgate.net
2-Naphthol Artificial solar light with Sr0.95La0.05TiO3 photocatalyst 92% degradation in 180 minutes Degradation efficiency decreases with increasing pH. mdpi.com

Environmental Persistence and Bioaccumulation Potential in Non-Biological Systems (e.g., soil, sediment)

Direct experimental data on the environmental fate, persistence, and bioaccumulation of this compound in soil and sediment is limited in scientific literature. However, an assessment can be formulated based on the known properties of the Naphthol AS class of compounds, its ester structure, and the behavior of its potential degradation products. Naphthol AS compounds are a class of organic pigments and dyes designed for durability and stability, which inherently suggests a tendency towards environmental persistence. canada.cacanada.ca

Environmental Persistence

The persistence of this compound in soil and sediment is expected to be high due to the general characteristics of the Naphthol AS pigment group. These compounds are manufactured to have very low solubility in water and most solvents, a quality that enhances their stability and colorfastness in products like textiles and paints. canada.ca This low solubility is a critical factor in their environmental behavior. When released into aquatic environments, substances with low water solubility and a density greater than water are expected to partition from the water column and settle into the sediment. canada.ca Similarly, if released to land, these compounds would likely remain in the soil matrix with limited leaching. canada.ca

The degradation of this compound in these non-biological systems is likely to be slow. Two primary degradation pathways are relevant: hydrolysis of the ester bond and microbial degradation.

Hydrolysis : As an aryl ester, this compound can undergo hydrolysis, breaking the ester linkage to form a Naphthol AS derivative and benzoic acid. While hydrolysis can occur abiotically, the rates are dependent on pH and temperature. acs.orgnist.gov In soil and sediment environments, this process is often mediated by microbial enzymes. oup.com Studies on other aromatic esters have shown that soil bacteria can hydrolyze the ester bond, initiating the degradation process. oup.com

Biodegradation : The ultimate fate of the compound is tied to microbial activity. The Naphthol AS portion, being a complex aromatic structure, is likely to be recalcitrant. Azo dyes, which share structural similarities with some Naphthol AS pigments, are known to degrade under anaerobic conditions, such as those found in some sediment layers. canada.cascbt.com However, the very low solubility of pigments is a limiting factor, as the molecules must first dissolve from their solid form to become available for microbial attack. canada.cacanada.ca The degradation of the parent aromatic structures, naphthalene and benzoate, has been studied. Benzoate is known to be degraded by various soil microbes. nih.gov Naphthalene has been shown to biodegrade in environmental microcosms with mineralization half-lives in sediment ranging from 2.4 to 4.4 weeks, depending on the ecosystem's prior exposure to hydrocarbons. nih.gov

Given that Naphthol AS pigments are designed to be stable, they are considered persistent in water, soil, and sediment. gazette.gc.ca

Sorption to Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles is described by the organic carbon-normalized partition coefficient (Koc). A high Koc value indicates strong binding and low mobility, while a low Koc value suggests the chemical will remain more mobile in the environment.

While a specific Koc for this compound is not available, data for its potential degradation products, such as naphthols, provide insight. For example, 1-naphthol exhibits a wide range of sorption behaviors. nih.gov Its average Koc value is reported as 522, suggesting low mobility. nih.govechemi.com However, in some soils and sediments, particularly those with low organic carbon and specific clay content, Koc values for 1-naphthol can be significantly higher, reaching up to 15,618, which indicates very strong adsorption and immobility. nih.govechemi.com This suggests that the sorption of any Naphthol AS-derived degradation products would be highly dependent on the specific properties of the soil or sediment. nih.gov Conversely, a registration dossier for a related substance reported a Log Koc of 1.280 (Koc ≈ 19), indicating negligible sorption to soil and sediment. europa.eu This highlights the uncertainty without direct experimental data for this compound itself.

Table 1: Estimated Environmental Fate Parameters for this compound and Related Compounds This table is based on data for structurally related compounds and general chemical principles due to the lack of direct data for this compound.

ParameterCompound/ClassValue/ExpectationImplication for Soil/SedimentSource(s)
Persistence Naphthol AS PigmentsHighExpected to persist for long periods. canada.cacanada.cagazette.gc.ca
Water Solubility Naphthol AS PigmentsVery Low (<1 mg/L)Partitions to soil/sediment; low bioavailability. canada.ca
Primary Degradation Aryl EstersMicrobial HydrolysisBreaks down into Naphthol AS derivative and benzoic acid. oup.com
Mineralization Half-Life Naphthalene2.4 - 4.4 weeks (in sediment)Potential degradation timeframe for the core structure. nih.gov
Sorption (Koc) 1-Naphthol (degradation product analog)Average: 522; Range: up to 15,618Low to immobile in soil and sediment. nih.govechemi.com

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism from the surrounding environment (e.g., water, soil, sediment). oregon.gov For a substance to bioaccumulate, it must be bioavailable—that is, an organism must be able to absorb it.

Should the compound degrade via hydrolysis, the bioaccumulation potential of its metabolites would need to be considered. The Log Kow for 1-naphthol is 2.85, and for 2-naphthol it is 2.7, suggesting a moderate potential for bioconcentration in aquatic organisms. nih.govguidechem.com However, evidence also suggests that organisms can rapidly transform and eliminate naphthols, which would reduce the extent of bioaccumulation. nih.gov

Table 2: Bioaccumulation Potential Indicators for this compound and Related Compounds

ParameterCompound/ClassValue/ExpectationImplication for BioaccumulationSource(s)
Bioaccumulation Potential Naphthol AS PigmentsLowLow solubility limits bioavailability and uptake. canada.cagazette.gc.ca
Log Kow 1-Naphthol2.85Moderate bioconcentration potential for the metabolite. nih.gov
Log Kow 2-Naphthol2.7Moderate bioconcentration potential for the metabolite. guidechem.com
Bioconcentration Factor (BCF) 1-Naphthol~72 (Estimated)Moderate potential for bioconcentration from water. nih.gov

Emerging Research Frontiers and Future Directions

Integration of Naphthyl Benzoates in Advanced Hybrid and Composite Systems

The development of advanced hybrid and composite materials, which combine organic and inorganic components at the nanoscale, represents a significant frontier for naphthyl benzoates. nii.ac.jp These materials often exhibit synergistic properties, merging the advantages of organic components (like flexibility and processability) with those of inorganic materials (such as thermal stability and mechanical strength). nii.ac.jp

Naphthyl benzoates are being explored as key organic building blocks in these systems. Their rigid naphthalene (B1677914) core and benzoate (B1203000) group can be functionalized to tailor their interaction with inorganic matrices. ontosight.ai For instance, their incorporation into polymer or resin matrices, such as epoxy resins, is under investigation. Amino benzoates, a related class of compounds, have been shown to act as effective curing agents for epoxy resins used in high-performance composite materials for prepregs. google.com The inherent thermal stability of the naphthyl structure could contribute to developing composites with enhanced performance at high temperatures. researchgate.net

Research is focused on creating both Class I hybrids, where organic and inorganic components interact through weaker forces like hydrogen bonding or van der Waals forces, and Class II hybrids, which involve strong covalent bonds. nii.ac.jp The potential applications for such naphthyl benzoate-containing hybrid materials are diverse, ranging from advanced coatings and adhesives to sophisticated materials for optical and electronic devices. researchgate.net For example, photochromic hybrid materials that change their properties in response to light are a burgeoning area of research where the specific optical properties of naphthyl derivatives could be harnessed. researchgate.net

A summary of potential roles for naphthyl benzoates in composite systems is presented below.

Component ClassInteraction TypePotential Role of Naphthyl BenzoateDesired Composite Property
Organic MatrixCovalent BondingMonomer or cross-linking agentEnhanced thermal stability, mechanical strength
Inorganic NanoparticlesSurface FunctionalizationSurface modifier to improve dispersionImproved processability, tailored optical properties
Polymer BlendsAdditivePlasticizer or stabilizerModified flexibility, increased durability
Photoactive SystemsPhotoresponsive UnitPhotochromic or fluorescent componentSwitchable materials, sensors

Exploration of Novel Catalytic Transformations and Sustainable Processes

The synthesis of naphthyl benzoates is undergoing a transformation, with a strong emphasis on developing novel, efficient, and sustainable catalytic processes. Traditional synthesis often involves the Schotten-Baumann reaction, using benzoyl chloride and a base like pyridine (B92270). While effective, this method can generate significant waste.

Emerging research focuses on heterogeneous catalysts that are easily separable and reusable, aligning with the principles of green chemistry. google.com A notable advancement is the use of metal-organic frameworks (MOFs) as catalysts. For example, a copper-based MOF, CuOBA, synthesized from copper and 4,4'-oxybisbenzoic acid, has been successfully employed as a heterogeneous catalyst for the C-O coupling reaction to produce 2-acetyl-1-naphthyl benzoate. researchgate.net This catalyst demonstrated a conversion rate of 75.57% and could be reused multiple times without a significant drop in catalytic efficiency. researchgate.net

Another area of exploration is the use of organoboron species to catalyze esterification reactions. Diphenylborinic acid has been shown to be an effective catalyst for the site-selective functionalization of diols with acid chlorides, a transformation closely related to the synthesis of naphthyl benzoates. scholaris.ca These borinic acid-catalyzed reactions proceed under mild conditions and offer high selectivity. scholaris.ca

Sustainable processes also involve exploring alternative acylating agents and reaction conditions. Research into using ethers as acylating sources assisted by solid catalysts is an example of an innovative approach to ester synthesis. researchgate.net The development of catalytic systems that operate under solvent-free conditions is another key goal, as demonstrated by studies on the solvent-free benzoylation of naphthol. rsc.org

The table below highlights recent findings in novel catalytic systems for reactions relevant to naphthyl benzoate synthesis.

Catalyst SystemReactantsKey FindingsReference
CuOBA (MOF)2-acetyl-1-napthol, Benzyl (B1604629) etherAchieved 75.57% conversion; catalyst is reusable. researchgate.net researchgate.net
Diphenylborinic acidDiols, Acid chloridesEnables site-selective functionalization under mild conditions. scholaris.ca scholaris.ca
Cu-MOF-742-Acylphenols, EthersHigh conversion at 120 °C; heterogeneous catalysis confirmed. researchgate.net researchgate.net

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing the synthesis of naphthyl benzoates. Advanced spectroscopic techniques are increasingly being employed for in-situ and operando monitoring, providing real-time insights into the transformation process. acs.org This approach allows researchers to observe intermediates, track reactant consumption, and identify catalyst deactivation pathways as they occur.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. usda.gov By monitoring the characteristic vibrational frequencies of functional groups, such as the disappearance of the naphthol's hydroxyl (-OH) group and the appearance of the ester carbonyl (C=O) stretch, the progress of the esterification reaction can be followed in real-time. acs.org Studies have successfully used IR spectral monitoring to identify an inclusion complex of naphthol and its benzoate as an intermediate in the solvent-free benzoylation reaction. rsc.org

Fluorescent probes represent another innovative approach for real-time monitoring. nih.gov These molecules can be designed to change their fluorescence properties (e.g., intensity or wavelength) in response to changes in their chemical environment, such as the formation of a product or the consumption of a reactant. acs.orgmdpi.com For example, a fluorogenic probe that is activated by the copper(I)-catalyzed azide-alkyne ligation reaction has been developed, where fluorescence is switched on upon reaction completion. acs.org A similar strategy could be devised for naphthyl benzoate synthesis, where a probe's fluorescence is modulated by the esterification process, offering a highly sensitive method for reaction monitoring.

Spectroscopic TechniqueApplication in Naphthyl Benzoate SynthesisInformation Obtained
In-situ FTIR SpectroscopyReal-time monitoring of esterification reaction.Reaction kinetics, intermediate identification, catalyst behavior. rsc.orgacs.org
Raman SpectroscopyComplementary vibrational analysis of reactants and products.Structural information, particularly for symmetric bonds. usda.gov
Fluorescent ProbesHigh-sensitivity detection of reaction progress or completion.Critical reaction points, kinetic data, process optimization. nih.govacs.org
UV-Vis SpectroscopyQuantifying reactant/product concentration over time.Extinction coefficients, reaction conversion rates. slideshare.net

Application of Machine Learning and Artificial Intelligence in Predicting Naphthyl Benzoate Reactivity and Properties

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. nih.govacs.org These computational tools can analyze vast datasets to identify complex structure-activity and structure-property relationships that are not immediately obvious to human researchers. researchgate.net

For naphthyl benzoates, ML models can be trained to predict a wide range of properties. By inputting molecular descriptors, which are numerical representations of a molecule's structure, algorithms can forecast physical properties like melting point, solubility, and thermal stability, as well as chemical reactivity. mdpi.comscholarlyreview.org For instance, Density Functional Theory (DFT) calculations, often used in conjunction with ML, can predict the geometrical structures and energy gaps of naphthyl benzoate derivatives, which correlate with their reactivity and thermal stability. mdpi.comresearchgate.net

AI/ML ApplicationPredicted ParameterInput DataPotential Impact
Property PredictionMelting Point, Solubility, Thermal StabilityMolecular descriptors, SMILES strings, structural images. scholarlyreview.orgnih.govAccelerated design of new materials with desired physical properties.
Reactivity PredictionReaction Feasibility, Yield PredictionReactant structures, reaction conditions, catalyst information. cmu.edunih.govRapid screening of synthetic routes and optimization of reaction conditions.
DFT CalculationsGeometrical Structure, Energy GapsMolecular structure. mdpi.comresearchgate.netCorrelation of electronic structure with experimental observations and reactivity.
Catalyst DesignCatalyst PerformanceCatalyst structure, reaction data.Design of more efficient and selective catalysts for synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.